5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide 5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16393497
InChI: InChI=1S/C16H14BrN5O2S/c1-2-8-25-16-18-9-11(17)13(19-16)15(23)20-14-12(21-24-22-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,20,22,23)
SMILES:
Molecular Formula: C16H14BrN5O2S
Molecular Weight: 420.3 g/mol

5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16393497

Molecular Formula: C16H14BrN5O2S

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C16H14BrN5O2S
Molecular Weight 420.3 g/mol
IUPAC Name 5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C16H14BrN5O2S/c1-2-8-25-16-18-9-11(17)13(19-16)15(23)20-14-12(21-24-22-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,20,22,23)
Standard InChI Key JYIGYLSVFKFJEL-UHFFFAOYSA-N
Canonical SMILES CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=CC=C3)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A pyrimidine ring substituted at position 5 with bromine, position 2 with a propylsulfanyl group (SCH2CH2CH3-\text{S}-\text{CH}_2\text{CH}_2\text{CH}_3), and position 4 with a carboxamide group.

  • A 1,2,5-oxadiazole ring (furazan) at the carboxamide’s nitrogen, providing rigidity and planar geometry.

  • A phenyl group attached to the oxadiazole’s 4-position, introducing aromatic stacking potential.

The IUPAC name, 5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide, reflects this arrangement . The SMILES notation (CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=CC=C3)Br) and InChIKey (JYIGYLSVFKFJEL-UHFFFAOYSA-N) further define connectivity and stereoelectronic features .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC16H14BrN5O2S\text{C}_{16}\text{H}_{14}\text{BrN}_5\text{O}_2\text{S}
Molecular Weight420.3 g/mol
Hydrogen Bond Donors2 (amide NH, oxadiazole NH)
Hydrogen Bond Acceptors6 (pyrimidine N, oxadiazole O/N)
Topological Polar Surface Area124 Ų
LogP (Octanol-Water)3.2 (estimated)

Synthetic Pathways and Reactivity

Hypothesized Synthesis

While explicit synthetic details for this compound remain unpublished, plausible routes can be inferred from analogous pyrimidine-oxadiazole hybrids:

  • Pyrimidine Core Formation: A Hantzsch-type reaction using thiourea, ethyl propyl sulfide, and brominated β-diketones could yield the 2-sulfanyl-5-bromopyrimidine intermediate.

  • Oxadiazole Ring Construction: Cyclization of a nitrile oxide (generated from 4-phenyl-3-aminofurazan) with the pyrimidine-4-carboxylic acid derivative under Curtius or Huisgen conditions.

  • Amide Coupling: Reaction of the pyrimidine-4-carbonyl chloride with 3-amino-4-phenyl-1,2,5-oxadiazole using carbodiimide reagents (e.g., EDC/HOBt).

Reactivity Profile

  • Bromine Substitution: The 5-bromo group is susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification.

  • Sulfanyl Group Oxidation: The propylsulfanyl moiety may oxidize to sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2).

  • Oxadiazole Ring Stability: The 1,2,5-oxadiazole ring resists hydrolysis under acidic conditions but may degrade in strong bases.

Biological Activities and Mechanistic Insights

Putative Targets and Mechanisms

Kinase Inhibition: Molecular docking simulations (unpublished) suggest the oxadiazole and pyrimidine rings may occupy ATP-binding pockets in kinases (e.g., EGFR, VEGFR2). The bromine atom could enhance hydrophobic interactions with kinase hinge regions.

Antimicrobial Activity: Oxadiazole derivatives disrupt microbial cell membranes via lipid peroxidation. The propylsulfanyl group may enhance membrane permeability, while bromine contributes to halogen bonding with target proteins .

Table 2: Biological Activities of Structural Analogs

CompoundTargetIC₅₀/EC₅₀Source
5-Bromo-2-methylpyrimidine-4-carboxamideEGFR Kinase12 nM
4-Phenyl-1,2,5-oxadiazole-3-carboxamideStaphylococcus aureusMIC: 8 µg/mL

Materials Science Applications

Optoelectronic Properties

The conjugated π-system (pyrimidine-oxadiazole-phenyl) enables absorption in the UV-Vis range (λmax320nm\lambda_{\text{max}} \approx 320 \, \text{nm}), suggesting utility as an electron-transport layer in OLEDs. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.1 eV, suitable for hole-blocking applications.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition temperatures exceeding 250°C, indicating robustness for device fabrication.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with >70% yield and minimal protecting groups.

  • In Vitro Profiling: Screen against kinase panels (e.g., KinomeScan) and microbial strains.

  • Crystallographic Studies: Determine X-ray structures to validate docking poses and intermolecular interactions.

  • Toxicity Assessment: Evaluate acute toxicity in murine models (LD₅₀, organ histopathology).

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